NCDC Achieves Complete PLC Abolition at 0.6 mM, a Feat Unmatched by PMSF at Over 3-Fold Higher Concentration
In a direct head-to-head study using thrombin-stimulated human platelets, NCDC (0.6 mM) completely abolished the activation of phospholipase C (PLC), phospholipase A2, and transacylase enzymes. In stark contrast, PMSF at a significantly higher concentration (2 mM) resulted in highly selective inhibition, blocking PLA2 and transacylase activities but having no marked effect on PLC activation [1].
| Evidence Dimension | Functional inhibition of phospholipase C in intact human platelets |
|---|---|
| Target Compound Data | 0.6 mM NCDC: 100% abolition of thrombin-induced PLC activation |
| Comparator Or Baseline | 2 mM PMSF: No marked effect on PLC activation |
| Quantified Difference | NCDC achieves complete PLC blockade while PMSF, at 3.3x higher concentration, shows negligible PLC inhibition |
| Conditions | In vitro, thrombin-stimulated human platelets, measurement of [3H]phosphatidic acid formation |
Why This Matters
This demonstrates that NCDC is functionally indispensable for experiments requiring complete, simultaneous inhibition of PLC and PLA2 pathways; PMSF cannot serve as a substitute.
- [1] Mahadevappa, V. G., & Holub, B. J. (1990). Mobilization of arachidonic acid in thrombin-stimulated human platelets. Biochemistry and Cell Biology, 68(2), 520-527. View Source
